molecular formula C5H12O2Si B1583790 (Trimethylsilyl)acetic acid CAS No. 2345-38-2

(Trimethylsilyl)acetic acid

Cat. No.: B1583790
CAS No.: 2345-38-2
M. Wt: 132.23 g/mol
InChI Key: JDMMZVAKMAONFU-UHFFFAOYSA-N
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Description

(Trimethylsilyl)acetic acid is an organic compound with the molecular formula C₅H₁₂O₂Si and a molecular weight of 132.23 g/mol . It is characterized by the presence of a trimethylsilyl group attached to the acetic acid moiety. This compound is widely used in organic synthesis due to its unique properties, including its ability to act as a silylating agent.

Safety and Hazards

(Trimethylsilyl)acetic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trimethylsilyl)acetic acid can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with sodium acetate in the presence of a phase transfer catalyst. The reaction is typically carried out at temperatures ranging from 10°C to 60°C, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Trimethylsilyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (trimethylsilyl)acetic acid primarily involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive functional groups during chemical synthesis, preventing unwanted side reactions. This protection is achieved through the formation of stable trimethylsiloxy groups, which can be easily removed under specific conditions .

Comparison with Similar Compounds

Uniqueness: (Trimethylsilyl)acetic acid is unique due to its specific structure, which combines the properties of both the trimethylsilyl group and acetic acid. This combination allows it to act as an effective silylating agent while also participating in a variety of chemical reactions .

Properties

IUPAC Name

2-trimethylsilylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMMZVAKMAONFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062335
Record name Acetic acid, (trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-38-2
Record name (Trimethylsilyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(trimethylsilyl)-
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Record name Acetic acid, (trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key advantages of the simplified synthesis method for (trimethylsilyl)acetic acid described in the research?

A1: The research article "A Simple Preparation of Trimethylsilyl Acetic Acid" [] presents a more straightforward method for synthesizing this compound compared to previous approaches. The key advantage lies in the direct preparation of the trimethylsilyl ester of this compound, achieving a yield of 70% []. This streamlined process offers a more efficient route to obtain this valuable compound.

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